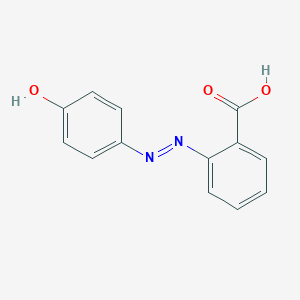

2-(4-Hydroxyphenylazo)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-hydroxyphenyl)diazenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c16-10-7-5-9(6-8-10)14-15-12-4-2-1-3-11(12)13(17)18/h1-8,16H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWQOTEPNRWVUDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)N=NC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061837 | |

| Record name | 2-(p-Hydroxyphenylazo)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1634-82-8 | |

| Record name | 2-(4′-Hydroxyphenylazo)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1634-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HABA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001634828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HABA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-[2-(4-hydroxyphenyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(p-Hydroxyphenylazo)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(p-hydroxyphenylazo)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(4-Hydroxyphenylazo)benzoic Acid (HABA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Hydroxyphenylazo)benzoic acid, commonly known as HABA, is an azo dye characterized by a chemical structure featuring both a carboxyl and a hydroxyl group. This unique combination of functional groups imparts a range of interesting chemical and physical properties, making it a valuable tool in various scientific and biomedical research applications. HABA is widely recognized for its ability to bind to the protein avidin, a property that is extensively utilized in biotechnology for the quantification of biotin (B1667282) and biotinylated molecules. Its chromophoric nature also lends itself to applications in spectrophotometric analysis. This technical guide provides a comprehensive overview of the core chemical properties of HABA, supported by quantitative data, detailed experimental protocols, and visual representations of its synthesis.

Chemical and Physical Properties

This compound is a yellow to orange crystalline powder. Its chemical structure and key identifiers are summarized below.

| Property | Value |

| Molecular Formula | C₁₃H₁₀N₂O₃[1] |

| Molecular Weight | 242.23 g/mol [1][2] |

| CAS Number | 1634-82-8[1][2] |

| Appearance | Yellow to orange powder[2] |

| Melting Point | 204-208 °C[2] |

Solubility

HABA exhibits solubility in various organic solvents and is partly miscible with water. The solubility is influenced by the pH of the medium due to the presence of the carboxylic acid and phenolic hydroxyl groups.

| Solvent | Solubility |

| Ethanol (B145695) | 20 mg/mL[2][3] |

| Methanol | Soluble[2] |

| Water | Partly miscible[2] |

| DMSO | Soluble |

| DMF | Soluble |

Acidity

The predicted pKa value for the carboxylic acid group of HABA is approximately 3.40 ± 0.36. The acidic nature of this group is a key factor in its solubility and binding characteristics. An experimental determination of the pKa is crucial for a more precise understanding of its ionization behavior in different environments.

Spectroscopic Properties

The spectroscopic profile of HABA provides valuable information about its molecular structure and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of HABA are typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

¹H NMR Chemical Shifts (in DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 13.0 (approx.) | br s | -COOH |

| 10.4 (approx.) | s | -OH |

| 7.95 | d | Aromatic CH |

| 7.85 | d | Aromatic CH |

| 7.75 | t | Aromatic CH |

| 7.40 | t | Aromatic CH |

| 7.00 | d | Aromatic CH |

¹³C NMR Chemical Shifts (in DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| 167.5 | C=O (Carboxylic acid) |

| 161.2 | C-OH |

| 149.8 | C-N=N |

| 144.5 | C-N=N |

| 132.8 | Aromatic CH |

| 131.5 | Aromatic C-COOH |

| 130.9 | Aromatic CH |

| 125.7 | Aromatic CH |

| 123.1 | Aromatic CH |

| 119.8 | Aromatic CH |

| 116.4 | Aromatic CH |

Vibrational Spectroscopy (FT-IR and FT-Raman)

The vibrational spectra of HABA in the solid state provide characteristic peaks corresponding to its functional groups.

Key FT-IR and FT-Raman Vibrational Frequencies (cm⁻¹)

| FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Assignment |

| ~3400 | - | O-H stretching (phenolic) |

| ~3000-2500 (broad) | - | O-H stretching (carboxylic acid dimer) |

| ~1680 | ~1680 | C=O stretching (carboxylic acid) |

| ~1600 | ~1600 | Aromatic C=C stretching |

| ~1450 | ~1450 | N=N stretching |

| ~1250 | ~1250 | C-O stretching (phenol) |

UV-Visible Spectroscopy

The UV-Vis absorption spectrum of HABA is sensitive to the solvent environment, showing shifts in the absorption maxima (λmax).

UV-Vis Absorption Maxima (λmax) in Different Solvents

| Solvent | λmax (nm) |

| Ethanol | ~350, ~480 (shoulder) |

| Methanol | ~348, ~480 (shoulder) |

| Water | ~345, ~475 (shoulder) |

Experimental Protocols

Synthesis of this compound

The synthesis of HABA is typically achieved through a diazotization-coupling reaction.

Protocol:

-

Diazotization of Anthranilic Acid:

-

Dissolve a specific molar equivalent of anthranilic acid (2-aminobenzoic acid) in an aqueous solution of hydrochloric acid at 0-5 °C.

-

Slowly add a solution of sodium nitrite (B80452) in water dropwise to the anthranilic acid solution while maintaining the low temperature and stirring continuously. The formation of the diazonium salt is indicated by a change in the color of the solution.

-

-

Coupling with Phenol (B47542):

-

In a separate beaker, dissolve an equimolar amount of phenol in an aqueous sodium hydroxide (B78521) solution, also cooled to 0-5 °C.

-

Slowly add the freshly prepared diazonium salt solution to the alkaline phenol solution with vigorous stirring, while maintaining the temperature below 5 °C.

-

-

Precipitation and Purification:

-

After the addition is complete, allow the reaction mixture to stir for an additional 30-60 minutes at low temperature.

-

Acidify the reaction mixture with a dilute acid (e.g., hydrochloric acid) to precipitate the crude HABA product.

-

Collect the precipitate by filtration, wash with cold water, and then recrystallize from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified this compound.

-

Caption: Synthesis of this compound (HABA).

Determination of pKa by Potentiometric Titration

Protocol:

-

Solution Preparation:

-

Accurately weigh a sample of HABA and dissolve it in a suitable solvent mixture (e.g., ethanol/water) to a known concentration (e.g., 0.01 M).

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

-

Titration:

-

Calibrate a pH meter using standard buffer solutions.

-

Place a known volume of the HABA solution in a beaker and immerse the calibrated pH electrode.

-

Titrate the HABA solution with the standardized NaOH solution, recording the pH after each incremental addition of the titrant.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point from the steepest part of the curve (or by using the first or second derivative of the curve).

-

The pH at the half-equivalence point corresponds to the pKa of the carboxylic acid group of HABA.

-

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of HABA in 0.5-0.7 mL of DMSO-d₆.

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

FT-IR and FT-Raman Spectroscopy:

-

For FT-IR, prepare a KBr pellet by mixing a small amount of HABA with dry KBr powder and pressing it into a transparent disk, or use an ATR accessory.

-

For FT-Raman, place a small amount of the solid sample directly in the sample holder of the FT-Raman spectrometer.

-

Record the spectra over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

UV-Visible Spectroscopy:

-

Prepare stock solutions of HABA in the desired solvents (e.g., ethanol, methanol, water) at a known concentration.

-

Prepare a series of dilutions from the stock solution to obtain concentrations within the linear range of the spectrophotometer.

-

Record the absorbance spectra of the solutions over the appropriate wavelength range (e.g., 200-600 nm) using the respective pure solvent as a blank.

-

Determine the wavelength of maximum absorbance (λmax).

-

If the molar absorptivity (ε) is to be determined, use the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Conclusion

This compound possesses a well-defined set of chemical and physical properties that are critical to its utility in research and development. Its distinct spectroscopic signatures allow for straightforward identification and characterization, while its solubility and acidity are key parameters influencing its behavior in various applications. The detailed experimental protocols provided in this guide offer a foundation for the consistent and reliable synthesis and analysis of this versatile compound. Further experimental investigation into its pKa, quantitative solubility in a broader range of solvents, and single-crystal X-ray diffraction would provide an even more complete understanding of this important molecule.

References

An In-depth Technical Guide to the Compound HABA: Structure, Spectral Properties, and Applications

This technical guide provides a comprehensive overview of 2-(4'-hydroxyazobenzene)-2-carboxylic acid (HABA), a widely utilized compound in biochemical and analytical research. Tailored for researchers, scientists, and drug development professionals, this document details HABA's chemical structure, extensive spectral properties, and key experimental protocols, with a focus on its application in biotin (B1667282) quantification assays.

Compound Overview and Chemical Structure

HABA, or 2-(4'-hydroxyazobenzene)-2-carboxylic acid, is an azo dye that has found significant application in biotechnology, primarily due to its specific binding affinity for avidin (B1170675) and streptavidin. This interaction forms the basis of the widely used HABA-avidin assay for the quantification of biotin and biotinylated molecules. Chemically, HABA is an azobenzene (B91143) derivative featuring a hydroxyl group on one phenyl ring and a carboxylic acid group on the other.

Chemical Structure:

-

Systematic Name: 2-((4-hydroxyphenyl)diazenyl)benzoic acid

-

Molecular Formula: C₁₃H₁₀N₂O₃

-

Molecular Weight: 242.23 g/mol

-

CAS Number: 1634-82-8

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀N₂O₃ | [1][2] |

| Molecular Weight | 242.23 g/mol | [1][2] |

| CAS Number | 1634-82-8 | [1][2] |

| Appearance | Yellow to orange powder | [3] |

| Melting Point | 204-208 °C | [1] |

| Solubility | Soluble in ethanol (B145695) and other organic solvents, with limited solubility in water. | [4] |

Spectral Properties

The spectral characteristics of HABA are fundamental to its primary application in colorimetric assays. Its absorption spectrum undergoes a significant shift upon binding to avidin, providing a clear and quantifiable signal.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of HABA is highly sensitive to its environment, particularly its binding state.

-

Free HABA: In solution, free HABA exhibits an absorption maximum at approximately 350 nm.

-

HABA-Avidin Complex: Upon binding to avidin, the absorption maximum of HABA undergoes a bathochromic (red) shift to 500 nm.[5] This distinct color change from yellow to orange-red is the cornerstone of the HABA-avidin assay.

| Species | λmax (nm) | Molar Extinction Coefficient (ε) at 500 nm |

| Free HABA | ~350 | Low |

| HABA-Avidin Complex | 500 | 34,000 M⁻¹cm⁻¹ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of HABA provide detailed information about its molecular structure. The following chemical shifts have been reported for HABA in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[6][7]

¹H NMR Chemical Shifts (DMSO-d₆): [6][7]

| Assignment | Chemical Shift (ppm) |

| A | 7.79 |

| B | 7.77 |

| C | 7.637 |

| D | 7.56 |

| E | 7.54 |

| F | 6.982 |

Note: Specific proton assignments to the molecular structure were not available in the search results.

¹³C NMR Spectroscopy:

While it is known that the ¹³C NMR spectrum of HABA has been recorded in DMSO-d₆, specific chemical shift assignments were not available in the provided search results.[5]

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy provides insights into the functional groups and bonding arrangements within the HABA molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

A study of HABA using FT-IR spectroscopy has been conducted, though a detailed peak list with assignments was not fully available in the search results.[5] Key expected vibrational modes would include O-H stretching from the hydroxyl and carboxylic acid groups, C=O stretching from the carboxylic acid, N=N stretching of the azo group, and C-H and C=C stretching from the aromatic rings.

Raman Spectroscopy:

Similar to FT-IR, Raman spectra of HABA have been recorded.[5] The azo group (N=N) stretching vibration is expected to be a strong band in the Raman spectrum.

Mass Spectrometry (MS)

HABA is not only analyzed by mass spectrometry but is also widely used as a matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry of peptides, proteins, and glycoproteins.[8] In the mass spectrum of HABA, the molecular ion peak [M+H]⁺ would be expected at m/z 243.2. Fragmentation patterns would likely involve cleavage of the C-N and N-N bonds of the azo linkage.

Fluorescence Spectroscopy

The fluorescence properties of HABA are characterized by a red-shifted emission in polar solvents.[9] HABA is also utilized as a quencher in fluorescence resonance energy transfer (FRET) based assays. In these applications, the displacement of HABA from an avidin-fluorophore complex by biotin leads to an increase in fluorescence, providing a sensitive detection method.

Experimental Protocols and Applications

The primary application of HABA is in the colorimetric quantification of biotin, leveraging the displacement of HABA from the HABA-avidin complex by the higher-affinity biotin.

Principle of the HABA-Avidin Assay

The HABA-avidin assay is a competitive binding assay. HABA binds to the biotin-binding sites of avidin with a moderate affinity (dissociation constant, Kd ≈ 10⁻⁶ M). Biotin, however, binds to avidin with an exceptionally high affinity (Kd ≈ 10⁻¹⁵ M). When a sample containing biotin is added to a pre-formed HABA-avidin complex, the biotin displaces the HABA molecules. This displacement leads to a decrease in the absorbance at 500 nm, which is directly proportional to the amount of biotin in the sample.

Experimental Workflow for Biotin Quantification

The following diagram illustrates the general workflow for determining the degree of biotinylation of a protein sample using the HABA-avidin assay.

References

- 1. 2-(4-Hydroxyphenylazo)benzoic acid | 1634-82-8 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. A10333.18 [thermofisher.com]

- 4. CAS 1634-82-8: 2-(4′-Hydroxyphenylazo)benzoic acid [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-(4-羟基苯唑)苯甲酸(1634-82-8)核磁图(1HNMR) [m.chemicalbook.com]

- 7. This compound(1634-82-8) 1H NMR [m.chemicalbook.com]

- 8. Matrix-assisted laser desorption ionization mass spectrometry with this compound matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. worldwidejournals.com [worldwidejournals.com]

An In-Depth Technical Guide to the Synthesis of 2-(4-Hydroxyphenylazo)benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(4-hydroxyphenylazo)benzoic acid (HABA), a versatile azo compound with applications in analytical chemistry and as a building block for more complex molecules. This document details the chemical principles, experimental protocols, and quantitative data associated with its synthesis, and explores the potential biological activities of related derivatives.

Introduction

This compound, also known by the acronym HABA, is an azo dye characterized by an azobenzene (B91143) core functionalized with a carboxylic acid group and a hydroxyl group.[1][2] This substitution pattern imparts interesting chemical and physical properties, making it a valuable compound in various scientific domains. Its synthesis is a classic example of diazotization and azo coupling reactions, fundamental transformations in organic chemistry for the construction of the chromophoric azo linkage (-N=N-).[3]

Synthesis of this compound

The synthesis of this compound is a two-step process:

-

Diazotization of 2-Aminobenzoic Acid (Anthranilic Acid): In this step, the primary aromatic amine, 2-aminobenzoic acid, is converted into a reactive diazonium salt using nitrous acid. Nitrous acid is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid, such as hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[4][5]

-

Azo Coupling with Phenol (B47542): The resulting diazonium salt is a weak electrophile that readily reacts with an activated aromatic compound, in this case, phenol. The electron-donating hydroxyl group of phenol activates the aromatic ring for electrophilic substitution, primarily at the para position, to form the stable azo compound.[6][7] The reaction is typically carried out in a basic solution to deprotonate the phenol, forming the more nucleophilic phenoxide ion, which enhances the reaction rate.[6][7]

Experimental Protocol

The following protocol is a comprehensive procedure for the synthesis of this compound, compiled from established methods for diazotization of anthranilic acid and azo coupling with phenols.

Materials:

-

2-Aminobenzoic acid (Anthranilic acid)

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Phenol

-

Sodium hydroxide (B78521) (NaOH)

-

Distilled water

-

Ice

-

Ethanol (for recrystallization)

Procedure:

Step 1: Diazotization of 2-Aminobenzoic Acid

-

In a 250 mL beaker, suspend 0.05 mol of 2-aminobenzoic acid in a mixture of 15 mL of concentrated hydrochloric acid and 50 mL of water.

-

Cool the suspension to 0-5 °C in an ice bath with constant stirring. It is crucial to maintain this low temperature throughout the diazotization process.[4]

-

In a separate beaker, dissolve 0.052 mol of sodium nitrite in 20 mL of cold water.

-

Slowly add the sodium nitrite solution dropwise to the cooled suspension of 2-aminobenzoic acid. Maintain vigorous stirring and ensure the temperature does not rise above 5 °C.[4]

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the completion of the diazotization reaction. The resulting solution contains the 2-carboxybenzenediazonium chloride salt and should be used immediately in the next step.

Step 2: Azo Coupling with Phenol

-

In a 500 mL beaker, dissolve 0.05 mol of phenol in 100 mL of a 10% sodium hydroxide solution.

-

Cool this solution to 0-5 °C in an ice bath with stirring.[6]

-

Slowly add the cold diazonium salt solution from Step 1 to the cold alkaline phenol solution with continuous and efficient stirring.[7] An intensely colored precipitate of this compound should form immediately.

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.

-

Acidify the mixture with dilute hydrochloric acid until it is acidic to litmus (B1172312) paper. This will precipitate any remaining product from the solution.

Step 3: Isolation and Purification

-

Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted salts and acids.

-

The crude product can be purified by recrystallization.[8][9] Dissolve the solid in a minimum amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Quantitative Data

This section summarizes the key quantitative data for this compound.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 1634-82-8 | [10][11] |

| Molecular Formula | C₁₃H₁₀N₂O₃ | [10][11] |

| Molecular Weight | 242.23 g/mol | [10][11] |

| Melting Point | 204-208 °C | [1] |

| Appearance | Light yellow to orange powder | [1] |

| Solubility | Ethanol: 20 mg/mL | [1] |

Spectroscopic Data

The following tables present the characteristic spectroscopic data for this compound.

Table 3.2.1: ¹H NMR Spectroscopic Data (DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~13.0 | br s | -COOH |

| ~10.2 | s | -OH |

| ~7.9 | d | Aromatic H (ortho to -COOH) |

| ~7.7 | d | Aromatic H (ortho to -N=N-) |

| ~7.5 | t | Aromatic H |

| ~7.2 | t | Aromatic H |

| ~6.9 | d | Aromatic H (ortho to -OH) |

Note: The exact chemical shifts may vary slightly. The assignments are based on typical values for similar structures.

Table 3.2.2: ¹³C NMR Spectroscopic Data (DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O (Carboxylic acid) |

| ~160 | C-OH |

| ~152 | Aromatic C-N |

| ~145 | Aromatic C-N |

| ~132 | Aromatic C-H |

| ~130 | Aromatic C-H |

| ~125 | Aromatic C-H |

| ~122 | Aromatic C-H |

| ~116 | Aromatic C-H |

Note: The exact chemical shifts may vary slightly. The assignments are based on typical values for similar structures.

Table 3.2.3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretch (phenol) |

| ~3000 | O-H stretch (carboxylic acid, broad) |

| ~1680 | C=O stretch (carboxylic acid) |

| ~1600, ~1500 | C=C stretch (aromatic) |

| ~1450 | N=N stretch |

| ~1250 | C-O stretch (phenol) |

Table 3.2.4: UV-Vis Spectroscopic Data (in Ethanol)

| Wavelength (λmax, nm) | Molar Absorptivity (ε) | Assignment |

| ~350 | >2000 | π-π* transition of the azo group |

| ~230 | - | π-π* transition of the aromatic rings |

Biological Activity and Potential Signaling Pathways

While a specific signaling pathway for this compound is not well-documented, many azobenzene derivatives exhibit significant biological activities, particularly as antimicrobial agents.[12][13] The proposed mechanism of action for the antimicrobial properties of some azo compounds involves their interaction with key bacterial enzymes or disruption of the bacterial cell membrane.[12][14]

Proposed Antimicrobial Mechanism of Action

The antimicrobial activity of azobenzene derivatives is often attributed to their ability to interfere with essential cellular processes in bacteria. This can occur through several mechanisms:

-

Enzyme Inhibition: Azo compounds can act as inhibitors of crucial bacterial enzymes. For instance, some have been shown to inhibit chorismate synthase, an enzyme in the shikimate pathway which is essential for the biosynthesis of aromatic amino acids in bacteria and fungi.[10] Inhibition of this pathway would lead to the cessation of bacterial growth.

-

Membrane Disruption: The lipophilic nature of the azobenzene core allows these molecules to intercalate into the bacterial cell membrane. This can disrupt the membrane's integrity, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[12]

-

Interaction with DNA: Some azo compounds have been shown to bind to bacterial DNA, potentially interfering with DNA replication and transcription processes.[13]

The specific mechanism can be influenced by the nature and position of substituents on the azobenzene scaffold.[12] For instance, electron-withdrawing groups can enhance antimicrobial activity.[12]

Logical Workflow of Proposed Antimicrobial Action

Caption: Proposed mechanisms of antimicrobial action for azobenzene derivatives.

Conclusion

This technical guide has provided a detailed overview of the synthesis of this compound, a valuable compound for researchers in chemistry and drug development. The experimental protocol, based on established chemical principles, offers a reliable method for its preparation. The compiled quantitative data provides a useful reference for the characterization of the synthesized product. Furthermore, the exploration of the potential antimicrobial activities of related azo compounds highlights a promising area for future research and development of novel therapeutic agents. The provided diagrams for the synthesis workflow and the proposed mechanism of antimicrobial action serve as clear visual aids for understanding these complex processes.

References

- 1. This compound | 1634-82-8 [amp.chemicalbook.com]

- 2. CAS 1634-82-8: 2-(4′-Hydroxyphenylazo)benzoic acid [cymitquimica.com]

- 3. Azo coupling - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Diazotization of Aniline Derivatives: Diazo Coupling [chemedx.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. Investigation of the inhibitory properties of azo-dyes on chorismate synthase from Paracoccidioides brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. Azobenzene as Antimicrobial Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Substituted Azobenzene Molecules with Antimicrobial Properties | Encyclopedia MDPI [encyclopedia.pub]

- 14. researchgate.net [researchgate.net]

HABA Dye: A Technical Guide to its Physicochemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

HABA (4'-hydroxyazobenzene-2-carboxylic acid) is an azo dye widely utilized in biochemical and pharmaceutical research. Its primary application lies in the quantification of biotin (B1667282) and the assessment of biotinylation levels of proteins and other macromolecules. This is facilitated by its ability to form a colored complex with avidin (B1170675) and streptavidin, which can be competitively displaced by biotin. This guide provides an in-depth overview of the core physical and chemical properties of HABA, detailed experimental protocols for its use, and a discussion of its relevance in research and drug development.

Core Physical and Chemical Properties

HABA is a dark-orange, solid crystalline powder. Its chemical structure consists of a benzoic acid moiety linked to a hydroxyphenyl group through an azo bridge. This structure is responsible for its characteristic spectroscopic properties and its affinity for the biotin-binding pocket of avidin and streptavidin.

Quantitative Physicochemical Data

The key physicochemical properties of HABA are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Chemical Name | 4'-hydroxyazobenzene-2-carboxylic acid | [1][2] |

| Synonyms | 2-(4-Hydroxyphenylazo)benzoic acid | [2] |

| Molecular Formula | C₁₃H₁₀N₂O₃ | [2] |

| Molecular Weight | 242.23 g/mol | [3] |

| CAS Number | 1634-82-8 | [3] |

| Appearance | Dark-orange powder | [3] |

| Absorbance Max (λmax) of Free HABA | ~348 - 352 nm | [3][4] |

| Absorbance Max (λmax) of HABA-Avidin Complex | 500 nm | [5][6] |

| Molar Extinction Coefficient (ε) of HABA-Avidin Complex at 500 nm | 34,000 - 34,500 M⁻¹cm⁻¹ | [6][7] |

| Dissociation Constant (KD) of HABA-Avidin Complex | ~6 x 10⁻⁶ M | [6] |

| pKa | Not explicitly available in cited literature. The presence of carboxylic acid and phenolic hydroxyl groups suggests acidic pKa values. Its poor water solubility is increased with the addition of NaOH, indicating the deprotonation of an acidic group. | [3] |

Solubility Profile

| Solvent | Solubility | Notes | Source(s) |

| Water | Insoluble/Poorly Soluble | Dissolution in aqueous buffers is typically achieved by adding a base like NaOH to form the more soluble salt. | [3] |

| Dimethyl Sulfoxide (DMSO) | ≥24.2 mg/mL | ||

| Ethanol | ≥2.43 mg/mL | Requires sonication for dissolution. | |

| Phosphate-Buffered Saline (PBS) | Soluble with NaOH | Used as a common solvent for HABA-avidin assays. | [6] |

The HABA-Avidin Interaction: A Competitive Binding Assay

The utility of HABA in biochemical assays is predicated on its interaction with avidin, a protein with an exceptionally high affinity for biotin. HABA binds to the same sites on avidin as biotin, but with a much lower affinity.[6] This binding event is accompanied by a distinct color change and a shift in the dye's absorption maximum.

When HABA is bound to avidin, the resulting complex is yellow-orange and exhibits a strong absorbance at 500 nm.[8] Upon the introduction of biotin, which has a significantly higher affinity for avidin (KD ~10⁻¹⁵ M), HABA is displaced from the binding sites.[8] This displacement leads to a decrease in the absorbance at 500 nm, which is directly proportional to the amount of biotin present in the sample.[8]

This principle forms the basis of a simple and rapid colorimetric assay to quantify the number of available biotin-binding sites in an avidin-containing sample or to determine the concentration of biotinylated molecules.[9]

Experimental Protocols

The following are detailed methodologies for the preparation of HABA solutions and the execution of the HABA-avidin assay for biotin quantification.

Preparation of a 10 mM HABA Stock Solution

-

Weighing: Accurately weigh 24.2 mg of HABA powder.[6]

-

Initial Suspension: Add the HABA powder to 9.8 mL of Dulbecco's Phosphate-Buffered Saline (DPBS).[6]

-

Solubilization: Add 0.2 mL of 1N NaOH to the suspension.[6] Mix thoroughly until the HABA is completely dissolved.

-

Storage: The HABA stock solution can be stored at 4°C for short-term use or aliquoted and frozen for long-term storage.[3] If precipitation occurs upon cooling, gentle warming may be required before use.

Protocol for Biotin Quantification using the HABA Assay (Cuvette Method)

This protocol is a standard procedure for determining the molar ratio of biotin to a protein.[5]

Materials:

-

Avidin solution

-

10 mM HABA stock solution

-

Biotinylated protein sample (with free biotin removed via dialysis or desalting)

-

Phosphate-Buffered Saline (PBS)

-

Spectrophotometer and cuvettes

Procedure:

-

Prepare HABA/Avidin Working Solution: Mix the HABA stock solution and avidin solution in PBS to achieve a stable initial absorbance reading between 0.9 and 1.3 at 500 nm. The exact concentrations may need to be optimized for the specific avidin batch.

-

Initial Absorbance Reading (A₁): Transfer the HABA/Avidin working solution to a cuvette and measure the absorbance at 500 nm. This is your initial reading.

-

Add Biotinylated Sample: Add a known volume of your biotinylated protein sample to the cuvette and mix well by inversion.

-

Final Absorbance Reading (A₂): Incubate the mixture for a few minutes until the reading stabilizes, then measure the absorbance at 500 nm again. This is your final reading.

-

Calculation:

-

Calculate the change in absorbance (ΔA) = A₁ - A₂.

-

The concentration of biotin can be determined using the Beer-Lambert law: Concentration of Biotin (M) = ΔA / (ε × b) where:

-

ε = molar extinction coefficient of the HABA-avidin complex at 500 nm (~34,000 M⁻¹cm⁻¹)[7]

-

b = path length of the cuvette (typically 1 cm)

-

-

Calculate the moles of biotin in the sample.

-

Determine the moles of protein in the sample from its concentration and molecular weight.

-

The biotin-to-protein molar ratio is calculated by dividing the moles of biotin by the moles of protein.

-

Visualization of Key Processes

HABA-Avidin Competitive Binding Assay Workflow

The following diagram illustrates the workflow of the HABA-avidin competitive binding assay for the quantification of biotinylated proteins.

Caption: Workflow of the HABA-avidin competitive binding assay.

Logical Relationship in Competitive Binding

This diagram illustrates the competitive binding relationship between HABA, biotin, and avidin, which is the fundamental principle of the assay.

Caption: Competitive binding of HABA and biotin to avidin.

Applications in Drug Development

The HABA assay is a valuable tool in the development of biotinylated therapeutics and drug delivery systems. Its applications include:

-

Quantifying Drug Conjugation: Determining the degree of biotinylation of antibodies, proteins, or nanoparticles intended for targeted drug delivery.

-

Quality Control: Ensuring batch-to-batch consistency of biotinylated products.[10]

-

Binding Site Occupancy: Assessing the number of available biotin-binding sites on avidin- or streptavidin-conjugated drug carriers.[10]

-

Characterization of Biotinylated Payloads: This is crucial for understanding the stoichiometry of drug-carrier complexes and predicting their in vivo behavior.

Stability and Storage

HABA powder is stable when stored at room temperature in a dry, dark place.[3] Solutions of HABA, particularly the HABA-avidin reagent, are best stored at 4°C and are typically stable for about a week.[3][6] For longer-term storage, freezing aliquots of the HABA stock solution is recommended. Avoid repeated freeze-thaw cycles.[3][6]

Safety and Handling

HABA is classified as an irritant to the eyes, skin, and respiratory system.[1] Standard laboratory safety precautions should be followed when handling the powder and its solutions. This includes wearing gloves, safety glasses, and a lab coat. Handle the powder in a well-ventilated area or a fume hood to avoid inhalation of dust.[1] Consult the Safety Data Sheet (SDS) for comprehensive safety information.[1]

References

- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 2. lobachemie.com [lobachemie.com]

- 3. interchim.fr [interchim.fr]

- 4. A HABA dye based colorimetric assay to detect unoccupied biotin binding sites in a fusion protein containin... [protocols.io]

- 5. HABA/Avidin Reagent lyophilized powder | Sigma-Aldrich [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. HABA Calculator | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A HABA dye-based colorimetric assay to detect unoccupied biotin binding sites in an avidin-containing fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

An In-depth Technical Guide to 2-(4-Hydroxyphenylazo)benzoic Acid (HABA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Hydroxyphenylazo)benzoic acid, commonly known as HABA, is an azo dye characterized by an azo group (-N=N-) linking a phenol (B47542) and a benzoic acid moiety.[1] This compound is widely recognized in the scientific community for its utility as a chromogenic reagent, most notably in the quantification of biotin (B1667282) and avidin (B1170675) (or streptavidin) binding sites. Its vibrant color change upon binding to avidin and subsequent displacement by biotin forms the basis of a simple and rapid colorimetric assay.[2][3] Beyond this primary application, HABA also serves as a matrix in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) and has applications in the synthesis of more complex molecules.[3][4] This technical guide provides a comprehensive overview of HABA, including its synthesis, physicochemical properties, detailed experimental protocols, and applications relevant to research and drug development.

Physicochemical Properties

HABA is a yellow to orange powder with a molecular formula of C₁₃H₁₀N₂O₃ and a molecular weight of 242.23 g/mol .[5][6] It exhibits limited solubility in water but is soluble in organic solvents such as ethanol.[1][5] The presence of both a carboxylic acid and a phenolic hydroxyl group allows it to participate in hydrogen bonding and acid-base reactions.[1]

Table 1: Physicochemical and Spectroscopic Properties of HABA

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₀N₂O₃ | [5][6] |

| Molecular Weight | 242.23 g/mol | [5][6] |

| Appearance | Yellow to orange powder | [5] |

| Melting Point | 204-208 °C | [4] |

| Solubility in Ethanol | 20 mg/mL | [5] |

| Absorbance Max (Free HABA) | ~348 nm | [2] |

| Absorbance Max (HABA-Avidin Complex) | 500 nm | [2] |

| Molar Extinction Coefficient (HABA-Avidin at 500 nm) | 34,000 M⁻¹cm⁻¹ | [7] |

Synthesis of this compound

The synthesis of HABA is a classic example of an azo coupling reaction, which involves two main steps: the diazotization of a primary aromatic amine followed by coupling with an activated aromatic compound. In the case of HABA, anthranilic acid (2-aminobenzoic acid) is diazotized and then coupled with phenol.

Experimental Protocol: Synthesis of HABA

This protocol is based on the general principles of azo dye synthesis.

Materials:

-

Anthranilic acid

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Phenol

-

Sodium hydroxide (B78521) (NaOH)

-

Sodium chloride (NaCl)

-

Ice

-

Distilled water

-

Ethanol

Procedure:

Part 1: Diazotization of Anthranilic Acid

-

In a beaker, dissolve a specific molar amount of anthranilic acid in a dilute solution of hydrochloric acid. Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

In a separate beaker, prepare an aqueous solution of sodium nitrite.

-

Slowly add the sodium nitrite solution dropwise to the cold anthranilic acid solution. Maintain the temperature between 0-5 °C throughout the addition. The formation of the diazonium salt is indicated by a slight color change.

Part 2: Azo Coupling with Phenol

-

In another beaker, dissolve a molar equivalent of phenol in an aqueous solution of sodium hydroxide. Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the alkaline phenol solution with vigorous stirring. A brightly colored precipitate of HABA will form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

Part 3: Isolation and Purification

-

Isolate the crude HABA precipitate by vacuum filtration.

-

Wash the precipitate with a cold, saturated sodium chloride solution to remove impurities.

-

Recrystallize the crude product from a suitable solvent, such as an ethanol-water mixture, to obtain pure this compound.

-

Dry the purified product in a desiccator.

The HABA-Avidin Assay for Biotin Quantification

The most prominent application of HABA is in the colorimetric assay to determine the amount of biotin in a sample. This assay is based on the displacement of HABA from the HABA-avidin complex by biotin.

Experimental Protocol: HABA Assay for Biotin Quantification (Microplate Format)

This protocol is adapted for a 96-well microplate format, suitable for higher throughput analysis.[2]

Materials:

-

HABA/Avidin premixed solution (or prepare by dissolving HABA and avidin in PBS)

-

Biotinylated sample (e.g., biotinylated antibody)

-

Biotin standards of known concentrations

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

96-well clear microplate

-

Microplate reader capable of measuring absorbance at 500 nm

Procedure:

-

Preparation: Allow all reagents to come to room temperature. If not using a premixed solution, prepare the HABA/Avidin reagent. A typical preparation involves adding 12.1 mg of HABA to 4.95 ml of pure water with 50 µl of 1N NaOH, then mixing 300 µl of this solution with 9.7 ml of PBS containing 5 mg of avidin.[8]

-

Standard Curve: Prepare a series of biotin standards by diluting a stock solution to concentrations within the linear range of the assay (typically 2-16 µM).[2]

-

Assay Setup:

-

Add 180 µL of the HABA/Avidin solution to each well of the microplate that will be used for standards, samples, and a blank.[2]

-

Add 20 µL of PBS (or sample buffer) to the blank wells.

-

Add 20 µL of each biotin standard to their respective wells.

-

Add 20 µL of the biotinylated protein sample to the sample wells. It is recommended to test several dilutions of the sample to ensure the reading falls within the linear range of the standard curve.[2]

-

-

Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.

-

Measurement: Measure the absorbance of each well at 500 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from the absorbance readings of all other wells.

-

Create a standard curve by plotting the change in absorbance (Absorbance of HABA/Avidin alone minus absorbance of standard) versus the concentration of the biotin standards.

-

Determine the biotin concentration of the sample by interpolating its absorbance change on the standard curve.

-

The degree of biotinylation (moles of biotin per mole of protein) can be calculated if the protein concentration is known.

-

Table 2: Binding Kinetics and Affinities

| Interacting Molecules | Parameter | Value | Reference(s) |

| HABA - Avidin | Dissociation Constant (Kd) | 5.8 x 10⁻⁶ M | [2] |

| Biotin - Avidin | Dissociation Constant (Kd) | ~1 x 10⁻¹⁵ M | [2] |

Applications in Drug Development and Research

The primary utility of HABA in the context of drug development lies in its role in the quality control and characterization of biotinylated molecules.

-

Quality Control of Biotinylated Biopharmaceuticals: Biotinylation is a common technique for labeling proteins, including antibodies and antibody-drug conjugates (ADCs), for purification, immobilization, and detection in various assays.[9][10] The HABA assay provides a straightforward method to determine the degree of biotinylation, ensuring batch-to-batch consistency and that the biological activity of the protein is not compromised by excessive labeling.[10]

-

High-Throughput Screening (HTS): The microplate format of the HABA assay makes it adaptable for HTS applications where the quantification of biotin is necessary.[2] This can be relevant in screening for compounds that may interfere with biotin-protein interactions or in the development of diagnostic assays.

-

MALDI-MS Matrix: HABA has been shown to be an effective matrix for the analysis of peptides, proteins, and glycoproteins by MALDI-MS.[3] It can offer better sensitivity for larger proteins compared to other commonly used matrices.[3]

Safety and Handling

HABA is considered a hazardous substance and should be handled with appropriate personal protective equipment, including gloves, eye protection, and a lab coat.[11] It can cause skin, eye, and respiratory irritation.[11] Long-term exposure may lead to sensitization.[11] It is stable under normal conditions but should be stored away from strong oxidizing agents.[4]

Conclusion

This compound is a valuable chemical tool with a well-established primary role in the quantification of biotin through the HABA-avidin assay. Its ease of use, rapid results, and adaptability to high-throughput formats make it an indispensable reagent in laboratories focused on protein chemistry, immunoassays, and biopharmaceutical development. While its direct biological activity is not a focus of current research, its application as a quality control tool in the development of biotinylated therapeutics and diagnostics underscores its importance for researchers, scientists, and drug development professionals.

References

- 1. CAS 1634-82-8: 2-(4′-Hydroxyphenylazo)benzoic acid [cymitquimica.com]

- 2. tandfonline.com [tandfonline.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. benchchem.com [benchchem.com]

- 5. You are being redirected... [bio-world.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. mesoscale.com [mesoscale.com]

- 10. A HABA dye-based colorimetric assay to detect unoccupied biotin binding sites in an avidin-containing fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Dissociation Constant of HABA and Avidin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity between 4-hydroxyazobenzene-2-carboxylic acid (HABA) dye and avidin (B1170675), a cornerstone interaction utilized in numerous biotechnological applications. A thorough understanding of the dissociation constant (Kd) and the underlying experimental methodologies is critical for the accurate quantification of biotin (B1667282) and the development of robust avidin-biotin-based assays.

Core Concepts: The HABA-Avidin Interaction

Avidin, a tetrameric biotin-binding protein found in egg whites, exhibits an exceptionally high affinity for biotin (Vitamin B7), with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M). This near-irreversible binding is the foundation of the avidin-biotin technology. However, for the purpose of quantifying available biotin binding sites in an avidin sample, a reversible, lower-affinity ligand is required. HABA dye serves as an ideal indicator for this purpose.

The binding of HABA to avidin is a reversible interaction characterized by a significant colorimetric shift. Free HABA in solution has an absorption maximum around 340-350 nm.[1] Upon binding to the biotin-binding site of avidin, the resulting complex exhibits a new, strong absorption peak at 500 nm, leading to a visible color change to red or yellow-orange.[1][2][3] This spectral change is attributed to the formation of a charge-transfer complex between the hydroxyphenyl ring of HABA and a tryptophan residue (Trp70) within the avidin binding pocket.[2][4]

The much lower affinity of HABA for avidin compared to biotin is the key to its utility. When a sample containing biotin is introduced to the HABA-avidin complex, the biotin, with its vastly superior affinity, readily displaces the HABA molecules from the avidin binding sites.[1][3][5] This displacement leads to a decrease in the absorbance at 500 nm, which is directly proportional to the amount of biotin present in the sample.[3][6]

Quantitative Data: Dissociation and Association Constants

The interaction between HABA and avidin has been quantitatively characterized by several research groups. The dissociation constant (Kd) is the most commonly cited parameter to describe the affinity of this reversible binding. The following table summarizes the key quantitative data found in the literature.

| Parameter | Value | Experimental Conditions | Reference |

| Dissociation Constant (Kd) | 6 x 10⁻⁶ M | Not specified | [1][7] |

| Dissociation Constant (Kd) | 5.8 x 10⁻⁶ M | Not specified | [8][9] |

| Dissociation Constant (Kd) | 12.2 ± 0.3 x 10⁻⁶ M | pH 8 | [10] |

| Association Rate Constant (k_on) | 5.1 ± 0.1 x 10⁵ M⁻¹s⁻¹ | For the fourth binding site | [10] |

| Dissociation Rate Constant (k_off) | 6.23 ± 0.11 s⁻¹ | For the saturated AV-HABA₄ complex | [10] |

Experimental Protocols

The determination of the HABA-avidin dissociation constant and its application in biotin quantification are primarily achieved through spectrophotometric assays. Below is a detailed methodology for a typical HABA-based colorimetric assay.

Spectrophotometric Assay for Quantifying Biotin Binding Sites

This protocol outlines the steps to determine the concentration of available biotin binding sites in an avidin-containing sample.

1. Reagents and Preparation:

-

Avidin Solution: Prepare a stock solution of avidin (e.g., 20 µM) in a suitable buffer such as Dulbecco's Phosphate-Buffered Saline (DPBS).[1][11]

-

HABA Stock Solution: Prepare a 1 mM HABA stock solution. This can be achieved by dissolving HABA powder in DPBS with the addition of a small amount of 1N NaOH to aid dissolution.[1][5]

-

Biotin Standard Solution: Prepare a standard solution of D-biotin of a known concentration (e.g., 4 mM) in ultrapure water.[1]

-

Buffer: DPBS or another suitable buffer at a neutral pH (e.g., pH 7.0).[1]

2. Preparation of the HABA-Avidin Complex:

-

In a microcentrifuge tube or a cuvette, combine the avidin stock solution and the HABA stock solution in a buffer to achieve final concentrations that allow for a measurable absorbance at 500 nm. A common final concentration for avidin is 10 µM and for HABA is 80 µM.[1][11]

-

Prepare a "HABA only" control by adding the same final concentration of HABA to the buffer without avidin.

-

Prepare a "blank" solution containing only the buffer.

3. Spectrophotometric Measurement:

-

Set a spectrophotometer to measure absorbance at 500 nm.

-

Use the "blank" solution to zero the spectrophotometer.

-

Measure the absorbance of the "HABA only" control.

-

Measure the initial absorbance of the HABA-Avidin complex (A_initial). This reading should be significantly higher than the "HABA only" control.

4. Biotin Titration:

-

To the HABA-Avidin complex, add a known volume of the biotin-containing sample or the biotin standard solution.

-

Mix thoroughly and allow the reaction to reach equilibrium (this is typically rapid).

-

Measure the final absorbance of the solution at 500 nm (A_final). The absorbance will decrease as HABA is displaced by biotin.

5. Calculation of Bound Biotin:

The concentration of biotin in the sample can be calculated using the Beer-Lambert law, based on the change in absorbance. The molar extinction coefficient (ε) for the HABA-avidin complex at 500 nm is approximately 34,000 M⁻¹cm⁻¹ or 35,500 M⁻¹cm⁻¹.[1][3][10]

The change in absorbance (ΔA) is calculated as: ΔA = A_initial - A_final

The concentration of displaced HABA, which is equal to the concentration of bound biotin, can be calculated as: Concentration of Biotin (M) = ΔA / (ε * b) where 'b' is the path length of the cuvette (typically 1 cm).

Visualizing the HABA-Avidin Binding Equilibrium

The reversible binding of HABA to avidin and its subsequent displacement by biotin can be represented as a dynamic equilibrium.

Caption: HABA-Avidin Binding and Biotin Displacement.

Logical Workflow for Biotin Quantification

The experimental process for quantifying biotin using the HABA displacement assay follows a clear logical progression.

Caption: Workflow for Biotin Quantification Assay.

References

- 1. tandfonline.com [tandfonline.com]

- 2. The structure of the complex between avidin and the dye, 2-(4'-hydroxyazobenzene) benzoic acid (HABA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fishersci.ie [fishersci.ie]

- 4. researchgate.net [researchgate.net]

- 5. interchim.fr [interchim.fr]

- 6. HABA Calculator | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. Affinity purification of the avidin protein family, based on crystal structures of avidin-HABA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. anaspec.com [anaspec.com]

- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 10. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin | PLOS One [journals.plos.org]

- 11. tandfonline.com [tandfonline.com]

A Technical Guide to the Spectrophotometric Properties of the HABA-Avidin Complex

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectrophotometric properties of the 4-hydroxyazobenzene-2-carboxylic acid (HABA)-avidin complex. This information is critical for researchers and professionals utilizing the HABA-avidin system for biotin (B1667282) quantification and other applications in drug development and biotechnology.

Core Spectrophotometric and Binding Properties

The interaction between HABA and avidin (B1170675) is a well-characterized system used to determine the amount of available biotin-binding sites in a sample. The binding of HABA to avidin induces a significant shift in its absorption spectrum, which forms the basis of the assay. Biotin, having a much higher affinity for avidin, will displace the HABA, leading to a measurable decrease in absorbance at the peak wavelength of the complex.

Quantitative Data Summary

The key spectrophotometric and binding parameters of the HABA-avidin complex are summarized in the table below for easy reference and comparison.

| Parameter | Value | Conditions |

| Absorption Maximum (λmax) of Free HABA | ~348 nm | In solution[1][2][3] |

| Absorption Maximum (λmax) of HABA-Avidin Complex | 500 nm | pH 7.0[4][5][6] |

| Molar Extinction Coefficient (ε) at 500 nm | 34,000 M⁻¹cm⁻¹ | pH 7.0[4][5][7][8] |

| Dissociation Constant (Kd) of HABA-Avidin Complex | 6 x 10⁻⁶ M | [4][9] |

| Dissociation Constant (Kd) of Biotin-Avidin Complex | ~10⁻¹⁵ M | [1][2][3][10] |

Experimental Protocols

Accurate and reproducible results in HABA-avidin assays depend on meticulous adherence to established protocols. Below are detailed methodologies for the preparation of reagents and the execution of a standard biotin quantification assay.

Reagent Preparation

-

HABA Stock Solution (10 mM):

-

Avidin Stock Solution (e.g., 20 µM):

-

Prepare a stock solution of avidin in DPBS at the desired concentration. The molecular weight of avidin is approximately 66,000 g/mol .[4]

-

-

Avidin-HABA Working Reagent:

-

A common preparation involves mixing 10 mg of avidin with 600 µl of the HABA stock solution and completing the volume to 20 ml with PBS.[10]

-

Alternatively, for a smaller volume, 60 μl of a 20 μM Avidin stock solution can be added to 50.4 μl of 2X DPBS, followed by the addition of 9.6 μl of a 1 mM HABA stock solution.[4]

-

The final absorbance of the Avidin-HABA reagent at 500 nm should ideally be between 0.9 and 1.3.[10][11]

-

Biotin Quantification Assay Protocol (Cuvette Method)

-

Blank Measurement: Use PBS or the appropriate buffer to zero the spectrophotometer at 500 nm.[12]

-

Initial Absorbance Reading: Pipette a defined volume (e.g., 900 µl) of the Avidin-HABA working reagent into a 1 ml cuvette and measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin).[5][10]

-

Sample Addition: Add a known volume (e.g., 100 µl) of the biotin-containing sample to the cuvette and mix well.[5][10] It is crucial to first remove any free or unconjugated biotin from the sample by methods such as gel filtration or dialysis.[5]

-

Final Absorbance Reading: Allow the reaction to stabilize for a few minutes and then measure the absorbance at 500 nm again (A₅₀₀ HABA/Avidin/Biotin Sample).[5][10]

-

Calculation: The concentration of biotin in the sample can be determined using the Beer-Lambert law, based on the change in absorbance.[4][5]

-

Change in Absorbance (ΔA₅₀₀): A correction for the dilution upon sample addition should be applied. For a 900 µl HABA/Avidin solution and 100 µl sample, the calculation is: ΔA₅₀₀ = (0.9 x A₅₀₀ HABA/Avidin) – A₅₀₀ HABA/Avidin/Biotin Sample.[5][12]

-

Biotin Concentration (M): Biotin (M) = ΔA₅₀₀ / (ε × b), where ε is the molar extinction coefficient (34,000 M⁻¹cm⁻¹) and b is the path length of the cuvette (typically 1 cm).[5]

-

Moles of Biotin per Mole of Protein: This ratio can be calculated by dividing the molar concentration of biotin by the molar concentration of the protein in the sample.[5]

-

Visualized Workflow and Logical Relationships

The following diagrams illustrate the core principles and the experimental workflow of the HABA-avidin spectrophotometric assay.

Caption: Principle of the HABA-Avidin competitive binding assay.

Caption: Experimental workflow for biotin quantification using the HABA-avidin assay.

References

- 1. AnaSpec Introduces Line of HABA-Biotin Quantitation Kits | Technology Networks [technologynetworks.com]

- 2. anaspec.com [anaspec.com]

- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 4. tandfonline.com [tandfonline.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. HABA Calculator | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Affinity purification of the avidin protein family, based on crystal structures of avidin-HABA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. interchim.fr [interchim.fr]

- 11. benchchem.com [benchchem.com]

- 12. tcichemicals.com [tcichemicals.com]

Methodological & Application

Application Notes and Protocols for HABA Assay in Protein Biotin Quantification

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of biotin (B1667282) to proteins, a process known as biotinylation, is a fundamental technique in biotechnology and drug development. It is widely used for protein detection, purification, and labeling in various applications, including immunoassays and targeted drug delivery.[1][2] The degree of biotinylation is a critical parameter that can influence the functionality of the labeled protein.[3] Therefore, accurate quantification of the biotin-to-protein molar ratio is essential. The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a well-established, rapid, and cost-effective colorimetric method for estimating the amount of biotin incorporated onto a protein.[2][4] This document provides a detailed protocol for the HABA assay, intended for researchers, scientists, and drug development professionals.

Principle of the Assay

The HABA assay is based on the competitive binding of HABA and biotin to avidin (B1170675).[1] Avidin, a glycoprotein (B1211001) found in egg whites, has a very high affinity for biotin (Ka = 10^15 M-1).[4][5] In the assay, HABA is first bound to avidin, forming a yellow-orange complex that exhibits a characteristic absorbance at 500 nm.[6][7] When a sample containing biotinylated protein is introduced, the biotin, having a much stronger affinity for avidin, displaces the HABA dye from the avidin-HABA complex.[2] This displacement leads to a decrease in absorbance at 500 nm, which is directly proportional to the amount of biotin present in the sample.[1][6] By measuring this change in absorbance, the concentration of biotin can be determined, and subsequently, the biotin-to-protein molar ratio can be calculated.[4][6]

Materials and Reagents

| Reagent/Material | Specifications |

| HABA (4'-hydroxyazobenzene-2-carboxylic acid) | Powder |

| Avidin | Lyophilized powder |

| Sodium Hydroxide (NaOH) | 1N solution |

| Phosphate-Buffered Saline (PBS) | pH 7.2-7.4 |

| Biotinylated Protein Sample | Free biotin removed |

| Spectrophotometer or Microplate Reader | Capable of reading at 500 nm |

| Cuvettes or 96-well Microplate | Clear |

| Micropipettes and tips |

Note: It is crucial to remove any free, unconjugated biotin from the biotinylated protein sample before performing the assay, as it will interfere with the results.[8][9] This can be achieved by methods such as dialysis or gel filtration.[4][8] Avoid using buffers containing potassium, as it may cause precipitation.[7][8]

Experimental Protocols

The HABA assay can be performed in either a cuvette or a 96-well microplate format.

A. Reagent Preparation

-

HABA Solution: Prepare a 10 mM HABA stock solution. For example, dissolve 24.2 mg of HABA in 9.9 ml of deionized water and add 100 µl of 1N NaOH.[5] This solution can be stored at 4°C.[5]

-

Avidin Solution: Prepare a stock solution of avidin in PBS. The final concentration will depend on the specific protocol but is typically around 0.5 mg/ml.[3]

-

HABA/Avidin Working Solution: The working solution is prepared by mixing the HABA and avidin solutions. A common protocol involves adding a specific volume of the HABA stock solution to the avidin solution in PBS.[5] For instance, 10 mg of avidin can be mixed with 600 µl of the HABA reagent and the volume brought up to 20 ml with PBS.[5] It is recommended to use this solution immediately, though it may be stored at 4°C for up to a week.[5][8]

B. Protocol for Cuvette Format

-

Pipette 900 µl of the HABA/Avidin working solution into a 1 ml cuvette.[5]

-

Measure the absorbance at 500 nm using a spectrophotometer. This is the initial reading (A₅₀₀ HABA/Avidin). The absorbance should ideally be between 0.9 and 1.3.[5][9]

-

Add 100 µl of the biotinylated protein sample to the cuvette and mix well by gentle inversion.[9]

-

Incubate for a few minutes until the reading stabilizes.[1] Measure the absorbance at 500 nm again. This is the final reading (A₅₀₀ HABA/Avidin/Biotin Sample).[1] If the final absorbance is below 0.3, the sample may be too concentrated and should be diluted.[5]

C. Protocol for 96-Well Microplate Format

-

Add 180 µl of the HABA/Avidin working solution to each well of a 96-well microplate.[7][8]

-

Measure the absorbance at 500 nm using a microplate reader. This is the initial reading (A₅₀₀ HABA/Avidin).

-

Add 20 µl of the biotinylated protein sample to each well.[7][8]

-

Mix the contents of the wells by placing the plate on a shaker for 30-60 seconds.[7][9]

-

Measure the absorbance of the wells at 500 nm. This is the final reading (A₅₀₀ HABA/Avidin/Biotin Sample).[9]

Data Presentation and Calculations

To determine the moles of biotin per mole of protein, the following calculations are required. The Beer-Lambert law (A = εbc) is used, where A is the absorbance, ε is the molar extinction coefficient, b is the path length, and c is the concentration.[1][4]

Quantitative Data Summary

| Parameter | Cuvette Format | Microplate Format |

| HABA/Avidin Volume | 900 µl[5] | 180 µl[8] |

| Sample Volume | 100 µl[5] | 20 µl[8] |

| Molar Extinction Coefficient (ε) of HABA/Avidin at 500 nm | 34,000 M⁻¹cm⁻¹[4][10] | 34,000 M⁻¹cm⁻¹[4][10] |

| Path Length (b) | 1 cm | Typically 0.5 cm (should be verified)[4][11] |

Calculation Steps:

-

Calculate the change in absorbance (ΔA₅₀₀):

-

Calculate the concentration of biotin in the reaction mixture (mmol/ml):

-

Concentration of Biotin = ΔA₅₀₀ / (ε × b)[4]

-

-

Calculate the total moles of biotin in the original sample:

-

Moles of Biotin = Concentration of Biotin (from step 2) × Total volume in cuvette/well × Dilution factor of the sample in the assay.

-

-

Calculate the moles of protein in the sample added:

-

Moles of Protein = (Protein concentration (mg/ml) / Molecular weight of protein ( g/mol )) × Volume of sample added (ml)

-

-

Calculate the biotin-to-protein molar ratio:

-

Molar Ratio = Moles of Biotin / Moles of Protein

-

Troubleshooting and Considerations

-

Steric Hindrance: In highly biotinylated proteins, some biotin molecules may be inaccessible to avidin, leading to an underestimation of the biotin content.[3] Pre-treatment of the sample with a protease like pronase can help to improve the availability of biotin for avidin binding.[3][5]

-

Sample Precipitation: Precipitation of the sample upon addition to the HABA/avidin solution can interfere with spectrophotometric measurements.[3] This may be due to the formation of macromolecular complexes.

-

Assay Range: The linear range of the HABA assay is typically between 2 to 16 µM of biotin.[8][12] It is important to ensure that the biotin concentration in the sample falls within this range, which may require sample dilution.[8][9]

-

Colored Samples: If the biotinylated protein sample is colored, its absorbance at 500 nm should be measured and subtracted from the final reading to correct for background absorbance.[5]

Conclusion

The HABA assay provides a simple, rapid, and economical method for the quantification of biotin in protein conjugates. By following the detailed protocols and considering the potential limitations outlined in these application notes, researchers, scientists, and drug development professionals can obtain reliable estimates of biotin incorporation, ensuring the quality and consistency of their biotinylated proteins for downstream applications. While the HABA assay is a valuable tool, for applications requiring higher accuracy and sensitivity, alternative methods such as fluorescence-based assays or mass spectrometry may be considered.[1][2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. interchim.fr [interchim.fr]

- 6. fishersci.ie [fishersci.ie]

- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 8. anaspec.com [anaspec.com]

- 9. benchchem.com [benchchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. HABA Calculator | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. HABA Biotin Quantitation Kit | ABIN1882419 [antibodies-online.com]

Miniaturized HABA Assay Protocol for Biotin Quantification Using a NanoDrop Spectrophotometer

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The determination of biotin (B1667282) incorporation is a critical step in the development of bioconjugates, immunoassays, and other applications leveraging the high-affinity interaction between biotin and avidin (B1170675) (or streptavidin). The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a well-established colorimetric method for quantifying biotin. This application note provides a detailed protocol for a miniaturized HABA assay using a NanoDrop™ spectrophotometer, which significantly reduces sample and reagent consumption while maintaining accuracy.

Principle of the HABA Assay

The HABA assay is based on the displacement of the HABA dye from the avidin-HABA complex by biotin.[1][2][3] When HABA is bound to avidin, it forms a yellow-orange complex with a characteristic absorbance maximum at 500 nm.[1][2][3] Biotin has a much higher affinity for avidin than HABA and will readily displace the dye from the complex.[1][2] This displacement leads to a decrease in absorbance at 500 nm, which is directly proportional to the amount of biotin present in the sample.[3] By measuring the change in absorbance, the concentration of biotin can be determined.

Advantages of Miniaturization with NanoDrop

Traditional HABA assays are performed in cuvettes or microplates, requiring relatively large sample and reagent volumes.[2][4] The use of a NanoDrop spectrophotometer offers several advantages:

-

Low Sample Consumption: Requires only 1-2 µL of the final reaction mixture for measurement.[5][6][7]

-

Reduced Reagent Usage: The overall assay volume can be significantly scaled down, saving costly reagents.

-

Rapid Measurements: The NanoDrop allows for quick and straightforward absorbance readings without the need for cuvettes.[8]

Experimental Protocols

Materials and Reagents

-

Avidin (from egg white)

-

4'-hydroxyazobenzene-2-carboxylic acid (HABA)

-

Biotin (for standard curve)

-

Sodium Hydroxide (NaOH), 1N

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Ultrapure water

-

Microcentrifuge tubes

-

Calibrated pipettes

-

NanoDrop Spectrophotometer (e.g., NanoDrop 2000/One)

Reagent Preparation

Table 1: Reagent Preparation

| Reagent | Preparation Instructions | Storage |

| 10 mM HABA Stock Solution | Dissolve 2.42 mg of HABA in 990 µL of ultrapure water. Add 10 µL of 1N NaOH to aid dissolution. Vortex until fully dissolved.[1] | Store at 4°C for up to 1 month. |

| 1 mg/mL Avidin Stock Solution | Dissolve 10 mg of avidin in 10 mL of PBS. | Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles. |

| Avidin-HABA Working Solution | Mix 600 µL of the 1 mg/mL Avidin Stock Solution with 120 µL of the 10 mM HABA Stock Solution. Bring the final volume to 20 mL with PBS.[1] Alternatively, for smaller volumes, combine avidin and HABA in a molar ratio of approximately 1:4 to 1:8 (Avidin:HABA). A common preparation involves a final concentration of around 10 µM Avidin and 80 µM HABA.[5][6][9] | Prepare fresh before each use. Can be stored at 4°C for up to one week.[1] |

| Biotin Standards | Prepare a 1 mM biotin stock solution in PBS. Perform serial dilutions to create a standard curve ranging from approximately 1 µM to 100 µM. | Store at 4°C. |

Miniaturized HABA Assay Protocol

-

Blank Measurement: Set the NanoDrop spectrophotometer to the UV-Vis mode. Pipette 2 µL of PBS onto the lower pedestal, lower the arm, and perform a blank measurement at 500 nm.[5][6] Clean the pedestals with a lint-free wipe.[7]

-

Initial Absorbance Reading: Pipette 2 µL of the Avidin-HABA Working Solution onto the lower pedestal and measure the absorbance at 500 nm. This is the initial absorbance (Ainitial). The absorbance should ideally be between 0.9 and 1.3.[1]

-

Sample/Standard Addition: In a microcentrifuge tube, mix a small volume of the Avidin-HABA Working Solution with your biotinylated sample or biotin standard. A recommended ratio is 10 µL of Avidin-HABA Working Solution to 1-2 µL of sample/standard.[5] Gently mix by pipetting.

-

Incubation: Incubate the mixture at room temperature for 2 minutes to allow for the displacement reaction to reach equilibrium.[6]

-

Final Absorbance Reading: Pipette 2 µL of the final reaction mixture onto the lower pedestal and measure the absorbance at 500 nm. This is the final absorbance (Afinal).

-

Data Analysis: Calculate the change in absorbance (ΔA) as: ΔA = Ainitial - Afinal.

-

Standard Curve: Plot the ΔA for the biotin standards against their known concentrations to generate a standard curve.

-

Determine Sample Biotin Concentration: Use the standard curve to determine the biotin concentration in your unknown samples.

Table 2: Miniaturized HABA Assay Reaction Volumes

| Component | Volume |

| Avidin-HABA Working Solution | 10 µL |

| Biotinylated Sample or Standard | 1-2 µL |

| Total Reaction Volume | 11-12 µL |

| NanoDrop Measurement Volume | 2 µL |

Data Presentation and Calculation